

A Technical Guide to the Spectroscopic Data of Oroidin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oroidin**

Cat. No.: **B1234803**

[Get Quote](#)

Introduction: **Oroidin** is a bromopyrrole alkaloid first isolated from the marine sponge *Agelas oroides*. It serves as a key biosynthetic precursor for a diverse family of more complex pyrrole-imidazole alkaloids, many of which exhibit significant biological activities.^{[1][2][3]} Due to its structural significance and potential as a scaffold for drug development, a thorough understanding of its spectroscopic properties is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development. This guide provides a consolidated overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **oroidin**, along with detailed experimental protocols and a workflow for its analysis.

Spectroscopic Data of Oroidin

The following tables summarize the key spectroscopic data for **oroidin**, compiled from published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Oroidin** (400 MHz, Methanol-d₄)^{[4][5]}

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	No. of Protons	Assignment
6.85	s	-	1H	Ar-H ³
6.51	s	-	1H	Imidazole-H
6.31	d	15.8	1H	-CH=CH-CH ₂ -
5.91	dt	15.8, 6.0	1H	-CH=CH-CH ₂ -
4.03	d	6.0	2H	-CH=CH-CH ₂ -

s = singlet, d = doublet, dt = doublet of triplets

Table 2: ¹³C NMR Spectroscopic Data for **Oroidin** (100 MHz, Methanol-d₄)[4][5]

Chemical Shift (δ) ppm	Assignment Category
42.18	Aliphatic C
99.96	Aromatic C
106.09	Aromatic C
114.29	Aromatic C
117.00	Aromatic C
122.12	Aromatic C
122.28	Olefinic C
128.88	Olefinic C
130.94	Aromatic C
151.72	Imidazole C
161.53	Carbonyl C (Amide)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Oroidin**[4][5]

Parameter	Value
Molecular Formula	C ₁₁ H ₁₁ Br ₂ N ₅ O
Ionization Mode	ESI+ (presumed)
Calculated m/z	386.9330
Found m/z	386.9408

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Oroidin** (KBr Pellet)[5]

Wavenumber (ν) cm ⁻¹	Functional Group Assignment
3117	N-H Stretching
2934	C-H Stretching
1611	C=O Stretching (Amide I)
1562, 1515	C=C and C=N Stretching
1410 - 754	Fingerprint Region

Experimental Protocols

The following sections describe generalized yet detailed protocols for acquiring the spectroscopic data presented above, tailored for marine natural products like **oroidin**.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the detailed structure of organic molecules.[\[6\]](#)

- Sample Preparation: A sample of purified **oroidin** (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, such as methanol-d₄ (MeOH-d₄), within a standard 5 mm NMR tube.[\[7\]](#) A small amount of an internal standard, like tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.[\[5\]](#)
- Instrument Setup: The experiments are typically performed on a high-field NMR spectrometer, such as a Bruker 400 MHz instrument.[\[5\]](#) The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.
- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, more scans (often several hundred to thousands) and a longer relaxation delay are required.[\[8\]](#) Spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[\[9\]](#)
 - 2D NMR: For complete structural assignment, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically run to establish proton-proton and proton-carbon correlations.[\[10\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Mass Spectrometry Protocol

Mass spectrometry is used to determine the molecular weight and formula of a compound.[\[11\]](#)

- Sample Preparation: A dilute solution of the purified **oroidin** sample is prepared in a suitable solvent, typically methanol or acetonitrile/water, at a concentration of approximately 1-10

µg/mL.

- Instrumentation and Ionization: High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[12][13] The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. The mass analyzer is calibrated using a known standard to ensure high mass accuracy (typically <5 ppm). The full scan spectrum is acquired over a relevant m/z range (e.g., 100-1000).
- Data Analysis: The exact mass of the most abundant isotopic peak is determined from the spectrum. This value is then used in a molecular formula calculator, along with isotopic pattern matching, to determine the most likely elemental composition (e.g., $C_{11}H_{11}Br_2N_5O$ for **oroidin**).[4][5]

Infrared (IR) Spectroscopy Protocol

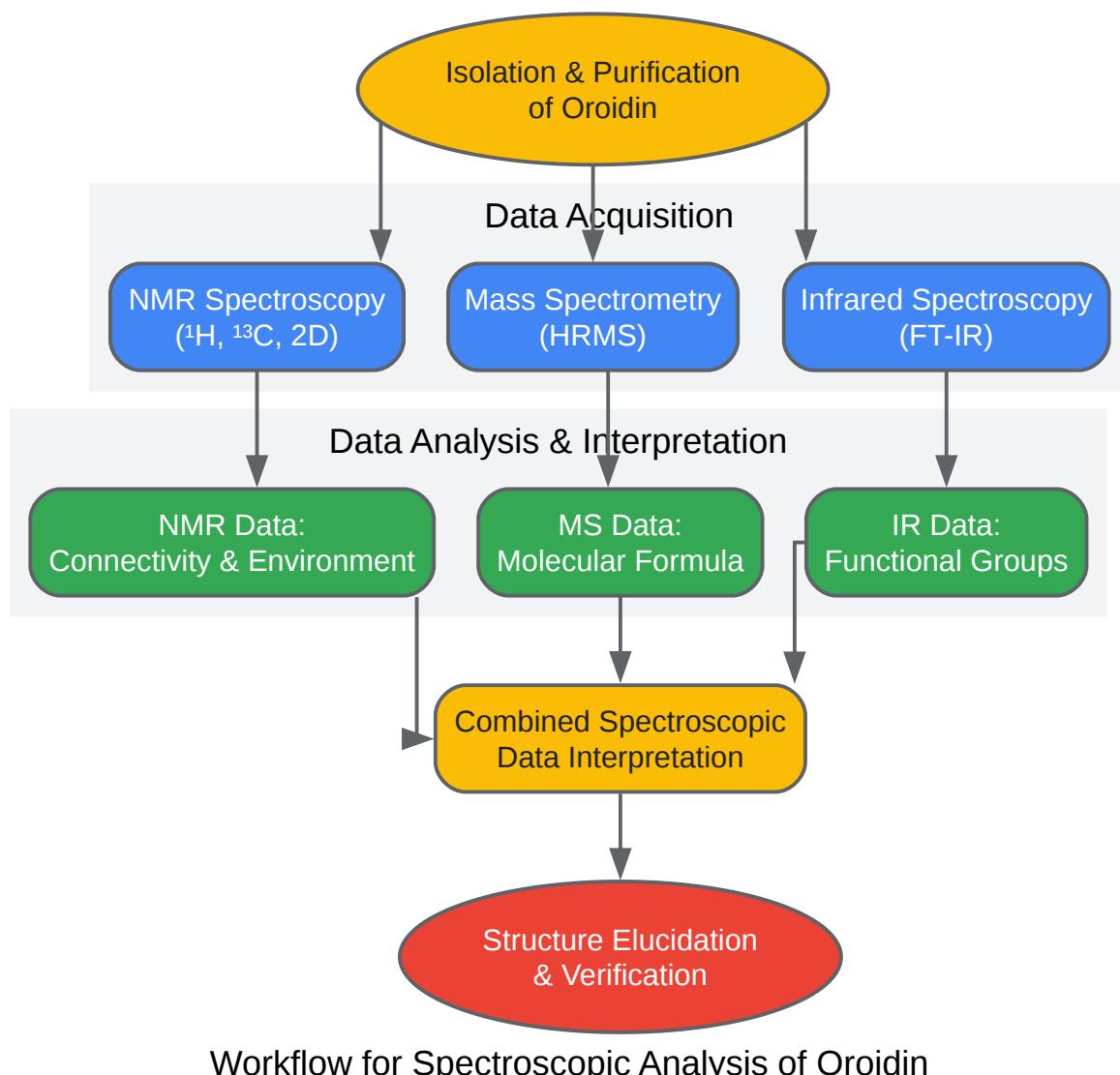
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[14][15]

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid, dry **oroidin** sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[16] The fine powder is then compressed under high pressure (several tons) in a die to form a small, transparent pellet.
- Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.[5] A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.
- Data Acquisition: The KBr pellet containing the sample is placed in a holder within the instrument's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} .[17] Multiple scans are averaged to improve the signal-to-noise ratio.

- Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed. The absorption bands (peaks) are correlated to specific bond vibrations, allowing for the identification of functional groups such as N-H, C-H, and C=O.[5]

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like **oroidin** is a multi-faceted process that integrates data from various spectroscopic techniques. The logical flow of this process is visualized below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. rsc.org [rsc.org]
- 5. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lehigh.edu [lehigh.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Oroidin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234803#spectroscopic-data-of-oroidin-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com